molecular formula C23H24N2O B5838845 [4-(2-METHYLBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE

[4-(2-METHYLBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE

Cat. No.: B5838845
M. Wt: 344.4 g/mol
InChI Key: IVHBDHBBOZNGKR-UHFFFAOYSA-N
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Description

4-(2-METHYLBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzyl group and a naphthylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 2-methylbenzyl chloride with piperazine to form 4-(2-methylbenzyl)piperazine. This intermediate is then reacted with 1-naphthylmethanone under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the benzyl moiety.

    Reduction: Reduction reactions can target the carbonyl group in the naphthylmethanone moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and naphthyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine: It has been studied for its interactions with adrenergic receptors, which are important targets for treating cardiovascular and neurological disorders .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its structural features allow for modifications that can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable candidate for targeted drug development and other applications.

Properties

IUPAC Name

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-18-7-2-3-9-20(18)17-24-13-15-25(16-14-24)23(26)22-12-6-10-19-8-4-5-11-21(19)22/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBDHBBOZNGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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